molecular formula C20H21NO3 B5542918 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate

Cat. No.: B5542918
M. Wt: 323.4 g/mol
InChI Key: CLUHLYUWVGPJPV-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate, also known as TMAQ, is a chemical compound that has been widely studied for its potential applications in various scientific fields. TMAQ is a quinoline derivative that has a unique chemical structure, making it a promising candidate for research in the areas of pharmacology, biochemistry, and physiology. In

Scientific Research Applications

Synthesis and Heterocyclic Compounds

Ethyl 4,4-difluoro-4-phenoxyacetoacetate has been investigated as a precursor for new heterocyclic compounds. Research has shown that derivatives such as 6-hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine containing phenoxydifluoromethyl groups can be synthesized. These findings are significant for the design of biologically active heterocycles, highlighting the potential of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate derivatives in medicinal chemistry and drug development (Solodukhin et al., 2004).

Spin Interaction in Zinc Complexes

The study of Schiff and Mannich bases, including derivatives related to this compound, has provided insights into spin interaction within zinc complexes. These complexes, characterized by X-ray diffraction, demonstrate significant spin interaction phenomena, which are essential for understanding the electronic properties of metal-organic frameworks and their potential applications in catalysis, magnetic materials, and sensors (Orio et al., 2010).

Photophysical Properties and Sensing Applications

A novel study on the fluorescence sensing properties of this compound derivatives for metal ions showcases the compound's potential in developing sensitive and selective chemosensors. The research focuses on the design and synthesis of compounds that can detect metal ions such as Zn2+ through fluorescence enhancement, demonstrating the utility of such derivatives in environmental monitoring and biomedical diagnostics (Hazra et al., 2018).

Antioxidant Activity and Biological Applications

Compounds derived from this compound have been explored for their antioxidant activities. The design and synthesis of quinoxalin-2(1H)-one-based aldose reductase inhibitors demonstrate not only potent inhibition of the enzyme but also significant antioxidant activity. These multifunctional inhibitors highlight the compound's role in combating oxidative stress-related diseases, including diabetic complications (Qin et al., 2015).

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)24-19(22)13-23-15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUHLYUWVGPJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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